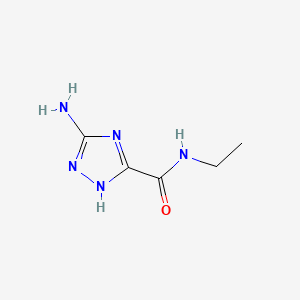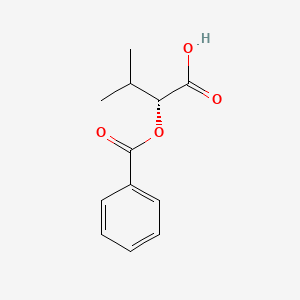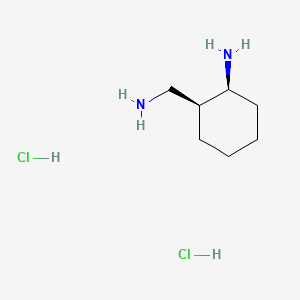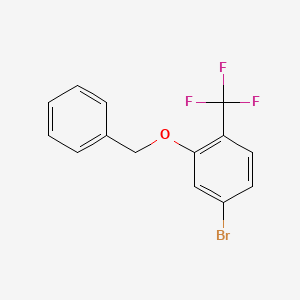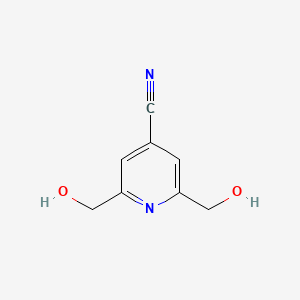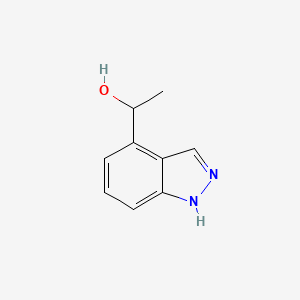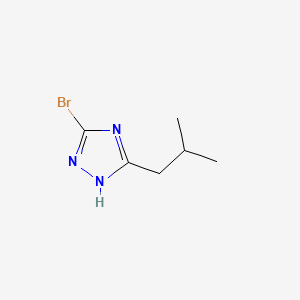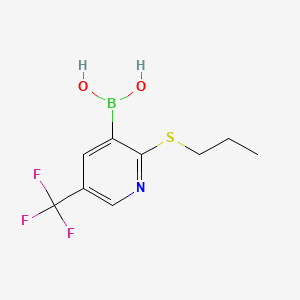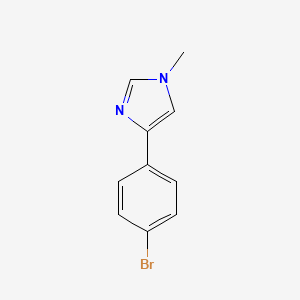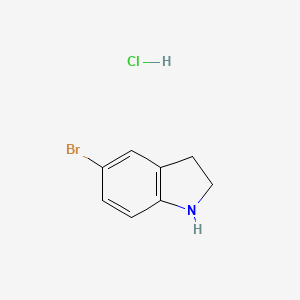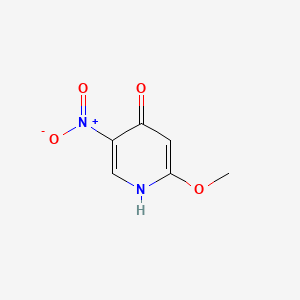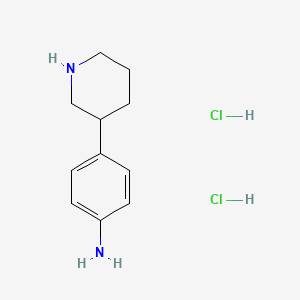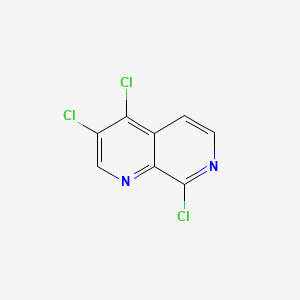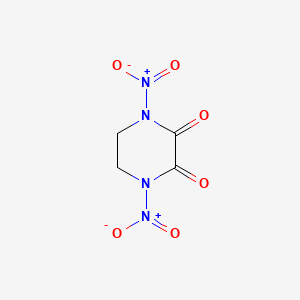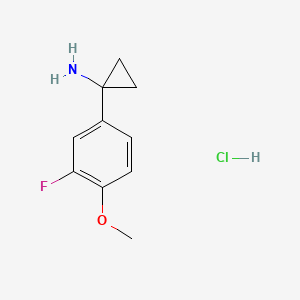
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Sigma Receptor Ligands : Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, closely related to the compound , have been discovered as a new class of σ receptor ligands. These compounds show different selectivity for the two subtypes of the receptor, with trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine being the most potent σ1 receptor ligand (Schinor et al., 2020).
Antiproliferative Activity : A compound structurally similar to "1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine" showed significant inhibitory activity against some cancer cell lines. This highlights its potential in the development of novel anticancer therapies (Lu et al., 2021).
Reactions with Alicyclic Amines : The reactions of related compounds with secondary alicyclic amines were studied, providing insights into the kinetics and mechanisms of these reactions. This research can be crucial for understanding the reactivity and applications of similar cyclopropan-1-amines (Castro et al., 2001).
Heck Reaction Applications : The compound "1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine" might be relevant in reactions like the Heck reaction, as similar fluorinated compounds have been used in such contexts (Patrick et al., 2008).
Synthesis of Amines : Research on the direct reductive amination involving similar compounds has been reported. This process is significant in the synthesis of biologically active molecules and intermediates in pharmaceuticals (Bawa et al., 2009).
Stereocontrolled Approaches : Studies on the stereocontrolled synthesis involving 2-(2-aminoalkyl)-1-hydroxycyclopropanes, which are structurally similar to the compound , suggest potential avenues for the development of stereoselective synthetic methods (Baird et al., 2001).
Preparation of Fluorinated Compounds : Research on the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, using related starting materials, provides insights into synthetic methods for fluorinated compounds, which are important in medicinal chemistry (Patrick et al., 2002).
Analytical Applications : Studies on the reaction kinetics of similar compounds with amines and their analytical applications in spectrophotometric determination highlight the compound's relevance in analytical chemistry (Wong & Connors, 1983).
Fluorescent Labeling : Research on novel fluorophores like 6-methoxy-4-quinolone suggests potential applications of related compounds in biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Antimicrobial Activity : The synthesis of Schiff bases using similar compounds has been explored, with some derivatives showing excellent antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Puthran et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPDZTQWKXHIFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

